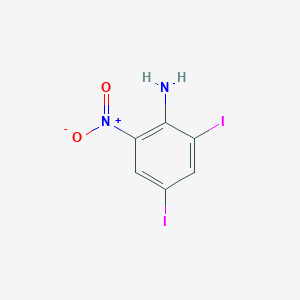

2,4-Diiodo-6-nitroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Diiodo-6-nitroaniline is an aromatic compound with the molecular formula C6H4I2N2O2. It is characterized by the presence of two iodine atoms and one nitro group attached to an aniline ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Applications De Recherche Scientifique

2,4-Diiodo-6-nitroaniline has several applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.

Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of anti-cancer agents.

Industry: It is utilized in the production of dyes and pigments due to its vibrant color properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diiodo-6-nitroaniline typically involves the iodination of 2,4-dinitroaniline. One common method is the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out in the presence of acetic acid as a catalyst at room temperature. The process involves grinding the reactants together, which provides high yields and selectivity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of N-iodosuccinimide remains prevalent due to its efficiency and high yield. The reaction conditions are optimized to ensure safety and cost-effectiveness, with careful control of temperature and reaction time.

Analyse Des Réactions Chimiques

Types of Reactions: 2,4-Diiodo-6-nitroaniline undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate, often in the presence of a suitable solvent like dimethylformamide.

Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

Major Products Formed:

Substitution Reactions: Products vary depending on the substituent introduced, such as 2,4-diamino-6-nitroaniline when iodine atoms are replaced with amino groups.

Reduction Reactions: The primary product is 2,4-diiodo-6-aminoaniline when the nitro group is reduced.

Mécanisme D'action

The mechanism of action of 2,4-Diiodo-6-nitroaniline involves its interaction with specific molecular targets, depending on the application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes. The nitro group plays a crucial role in its reactivity, often participating in redox reactions that influence its biological activity.

Comparaison Avec Des Composés Similaires

- 2,6-Diiodo-4-nitroaniline

- 2,4-Dinitroaniline

- 2,4-Diiodoaniline

Comparison: 2,4-Diiodo-6-nitroaniline is unique due to the specific positioning of its iodine and nitro groups, which significantly influence its reactivity and applications. Compared to 2,6-Diiodo-4-nitroaniline, it exhibits different substitution patterns, leading to varied chemical behavior and potential uses. The presence of both iodine atoms and a nitro group makes it more versatile in synthetic applications compared to 2,4-Dinitroaniline and 2,4-Diiodoaniline.

Activité Biologique

2,4-Diiodo-6-nitroaniline (C6H4I2N2O2) is an aromatic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Synthesis of this compound

The synthesis of this compound typically involves the nitration of 2,4-diiodoaniline. The process can be conducted under controlled conditions to ensure high yield and purity. The following general reaction scheme outlines the synthesis:

- Starting Material : 2,4-Diiodoaniline

- Reagents : Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)

- Reaction Conditions : Maintain low temperatures to prevent over-nitration.

- Product Isolation : Crystallization from suitable solvents.

Antimicrobial Properties

Research indicates that nitroanilines exhibit significant antimicrobial activity. Nitro groups in these compounds can undergo reduction to form reactive intermediates that interact with microbial DNA, leading to cell death. Studies have shown that derivatives of nitroanilines can inhibit the growth of various bacteria and fungi .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

Mutagenicity and Genotoxicity

The mutagenic potential of nitroanilines has been extensively studied using the Ames test. Compounds similar to this compound have shown significant mutagenic effects due to their ability to form reactive metabolites that can damage DNA .

- Ames Test Results :

- Positive Mutagenicity : Indicated by increased revertant colonies.

- Mechanism : Activation by bacterial nitroreductases leads to the formation of toxic intermediates.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : The reduction of the nitro group generates reactive species that bind covalently to DNA.

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular processes, such as topoisomerases or DNA polymerases.

- Oxidative Stress Induction : The compound can induce oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage.

Case Studies

Recent studies have highlighted the potential applications of this compound in various fields:

- Antibacterial Agents : A study demonstrated its efficacy against multi-drug resistant strains of bacteria, suggesting its potential as a lead compound for new antibiotics .

- Cancer Research : Preliminary findings indicate that derivatives may exhibit anti-cancer properties through apoptosis induction in cancer cell lines .

- Environmental Impact : Investigations into its environmental persistence reveal potential risks associated with its use in industrial applications .

Propriétés

IUPAC Name |

2,4-diiodo-6-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4I2N2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWFXGGTHGLHSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)I)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4I2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.